molecular formula C12H14N2O B8761767 (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol CAS No. 62229-99-6

(5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol

Cat. No.: B8761767
CAS No.: 62229-99-6
M. Wt: 202.25 g/mol
InChI Key: WWXRDEDHUNFFFG-UHFFFAOYSA-N
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Description

(5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol is an organic compound belonging to the imidazole family It is characterized by the presence of a methyl group at the 5th position and a 4-methylphenyl group at the 2nd position of the imidazole ring, with a methanol group attached to the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Substituents: The methyl and 4-methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts.

    Attachment of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives using reducing agents like sodium borohydride.

    Substitution: The methyl and 4-methylphenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles, electrophiles, and appropriate catalysts.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Chemistry:

    Catalysis: this compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its structural similarity to biologically active imidazole derivatives, this compound may have potential therapeutic applications.

Industry:

    Material Science: This compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In catalysis, it may form a complex with a metal ion, facilitating the reaction by stabilizing transition states.

Comparison with Similar Compounds

    [2-Phenyl-1H-imidazol-4-yl]methanol: Similar structure but lacks the methyl groups.

    [5-Methyl-2-phenyl-1H-imidazol-4-yl]methanol: Similar structure but lacks the 4-methylphenyl group.

Uniqueness:

    Substituent Effects: The presence of both methyl and 4-methylphenyl groups in (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol may enhance its chemical reactivity and biological activity compared to similar compounds.

    Versatility: The combination of these substituents provides unique properties that can be exploited in various applications, making it a versatile compound in research and industry.

Properties

CAS No.

62229-99-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methanol

InChI

InChI=1S/C12H14N2O/c1-8-3-5-10(6-4-8)12-13-9(2)11(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14)

InChI Key

WWXRDEDHUNFFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C)CO

Origin of Product

United States

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